2,3-Dichloro-2-fluoropropanoyl chloride
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Overview
Description
2,3-Dichloro-2-fluoropropanoyl chloride is a chemical compound with the molecular formula C3H2Cl3FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-fluoropropanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method includes the reaction of propanoyl chloride with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-2-fluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3-dichloro-2-fluoropropanoic acid.
Reduction: It can be reduced to form 2,3-dichloro-2-fluoropropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 2,3-dichloro-2-fluoropropanoic acid.
Reduction: The major product is 2,3-dichloro-2-fluoropropanol
Scientific Research Applications
2,3-Dichloro-2-fluoropropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2-fluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
Comparison with Similar Compounds
2,3-Dichloropropionyl chloride: Similar in structure but lacks the fluorine atom.
2,2-Dichloro-3,3,3-trifluoropropionic acid: Contains additional fluorine atoms, making it more reactive.
2,3-Difluorobenzoyl chloride: Contains a benzoyl group instead of a propanoyl group.
Uniqueness: 2,3-Dichloro-2-fluoropropanoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the same carbon, which imparts distinct reactivity patterns compared to its analogs. This makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2,3-dichloro-2-fluoropropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3FO/c4-1-3(6,7)2(5)8/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGEYUDKRFGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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